C(YIGSR)3-NH2
C(YIGSR)3-NH2
Brand Name:
Vulcanchem
CAS No.:
145194-33-8
VCID:
VC0126921
InChI:
InChI=1S/C81H128N26O22S/c1-7-41(4)63(105-70(121)54(102-67(118)50(82)40-130)31-44-16-22-47(111)23-17-44)76(127)94-35-61(115)97-58(38-109)74(125)100-52(14-11-29-91-80(86)87)69(120)104-56(33-46-20-26-49(113)27-21-46)72(123)107-65(43(6)9-3)78(129)95-36-62(116)98-59(39-110)75(126)101-53(15-12-30-92-81(88)89)68(119)103-55(32-45-18-24-48(112)25-19-45)71(122)106-64(42(5)8-2)77(128)93-34-60(114)96-57(37-108)73(124)99-51(66(83)117)13-10-28-90-79(84)85/h16-27,41-43,50-59,63-65,108-113,130H,7-15,28-40,82H2,1-6H3,(H2,83,117)(H,93,128)(H,94,127)(H,95,129)(H,96,114)(H,97,115)(H,98,116)(H,99,124)(H,100,125)(H,101,126)(H,102,118)(H,103,119)(H,104,120)(H,105,121)(H,106,122)(H,107,123)(H4,84,85,90)(H4,86,87,91)(H4,88,89,92)/t41-,42-,43-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,63-,64-,65-/m0/s1
SMILES:
CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CS)N
Molecular Formula:
C81H128N26O22S
Molecular Weight:
1850.1 g/mol
C(YIGSR)3-NH2
CAS No.: 145194-33-8
Main Products
VCID: VC0126921
Molecular Formula: C81H128N26O22S
Molecular Weight: 1850.1 g/mol
CAS No. | 145194-33-8 |
---|---|
Product Name | C(YIGSR)3-NH2 |
Molecular Formula | C81H128N26O22S |
Molecular Weight | 1850.1 g/mol |
IUPAC Name | (2S,3S)-N-[2-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanamide |
Standard InChI | InChI=1S/C81H128N26O22S/c1-7-41(4)63(105-70(121)54(102-67(118)50(82)40-130)31-44-16-22-47(111)23-17-44)76(127)94-35-61(115)97-58(38-109)74(125)100-52(14-11-29-91-80(86)87)69(120)104-56(33-46-20-26-49(113)27-21-46)72(123)107-65(43(6)9-3)78(129)95-36-62(116)98-59(39-110)75(126)101-53(15-12-30-92-81(88)89)68(119)103-55(32-45-18-24-48(112)25-19-45)71(122)106-64(42(5)8-2)77(128)93-34-60(114)96-57(37-108)73(124)99-51(66(83)117)13-10-28-90-79(84)85/h16-27,41-43,50-59,63-65,108-113,130H,7-15,28-40,82H2,1-6H3,(H2,83,117)(H,93,128)(H,94,127)(H,95,129)(H,96,114)(H,97,115)(H,98,116)(H,99,124)(H,100,125)(H,101,126)(H,102,118)(H,103,119)(H,104,120)(H,105,121)(H,106,122)(H,107,123)(H4,84,85,90)(H4,86,87,91)(H4,88,89,92)/t41-,42-,43-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,63-,64-,65-/m0/s1 |
Standard InChIKey | NYGUKCMZBVVHAD-XRUGSSGGSA-N |
Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CS)N |
SMILES | CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CS)N |
Canonical SMILES | CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CS)N |
Sequence | CYIGSRYIGSRYIGSR |
Synonyms | C(YIGSR)3-NH2 |
PubChem Compound | 16131042 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume